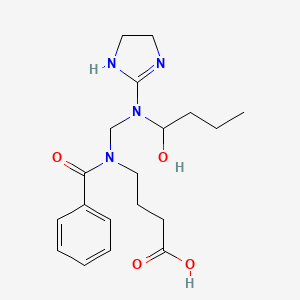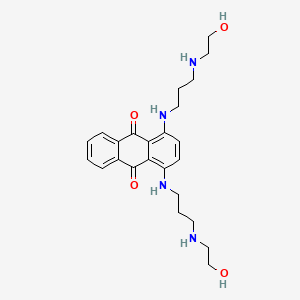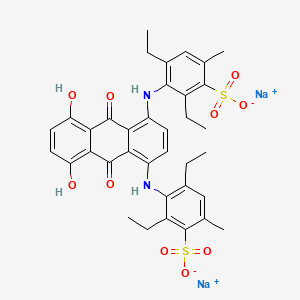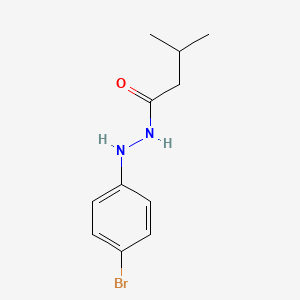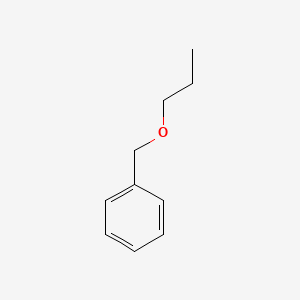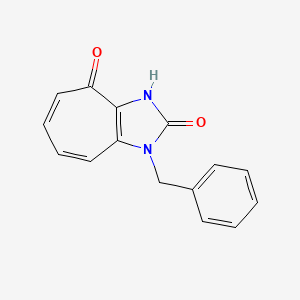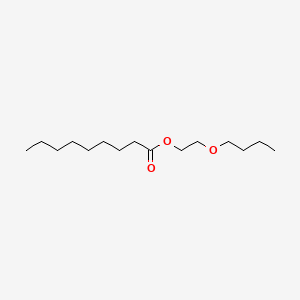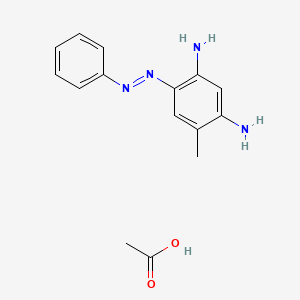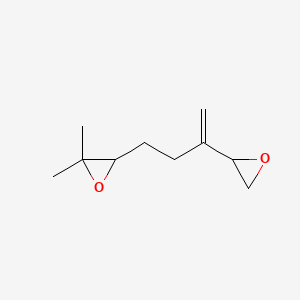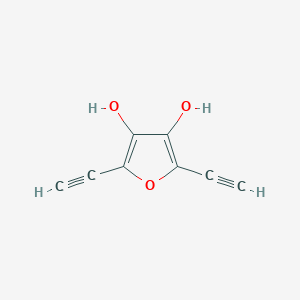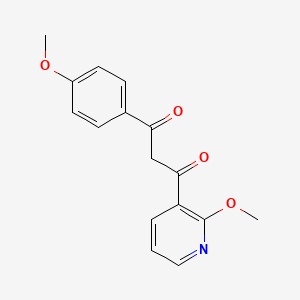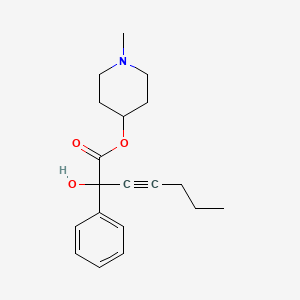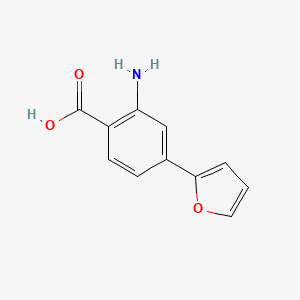
2-Amino-4-(furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzoic acid core substituted with an amino group at the 2-position and a furan ring at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-nitro-4-(furan-2-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound . Another approach includes the use of catalytic hydrogenation of the nitro precursor using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(furan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro precursor can be reduced to form the amino compound.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron powder and palladium on carbon are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted furan derivatives .
Scientific Research Applications
2-Amino-4-(furan-2-yl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can lead to the inhibition of bacterial enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(furan-2-yl)benzoic acid: Unique due to the presence of both an amino group and a furan ring.
2-Amino-4-(thiophen-2-yl)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(pyridin-2-yl)benzoic acid: Contains a pyridine ring, offering different electronic properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
861389-78-8 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) |
InChI Key |
RAJBVOBEBSLZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


